2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC16287075
Molecular Formula: C27H28N4O4S2
Molecular Weight: 536.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H28N4O4S2 |
|---|---|
| Molecular Weight | 536.7 g/mol |
| IUPAC Name | (5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C27H28N4O4S2/c1-16-5-10-23-28-24(29-13-17(2)35-18(3)14-29)21(25(32)30(23)12-16)11-22-26(33)31(27(36)37-22)15-19-6-8-20(34-4)9-7-19/h5-12,17-18H,13-15H2,1-4H3/b22-11- |
| Standard InChI Key | JYXGYIAFLYDUJL-JJFYIABZSA-N |
| Isomeric SMILES | CC1CN(CC(O1)C)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=C(C=C5)OC |
| Canonical SMILES | CC1CN(CC(O1)C)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)CC5=CC=C(C=C5)OC |
Introduction
The compound 2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with a unique structural composition. It features a pyrido[1,2-a]pyrimidin-4-one core, a thiazolidin-5-ylidene moiety, and a morpholine ring. This compound is of interest in medicinal chemistry due to its potential diverse biological activities.
Structural Features
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Pyrido[1,2-a]pyrimidin-4-one Core: This part of the molecule contributes to its stability and potential biological activity.
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Thiazolidin-5-ylidene Moiety: Known for its role in compounds with antidiabetic properties, such as thiazolidinediones.
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Morpholine Ring: Often found in compounds with analgesic and anti-inflammatory properties.
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4-Methoxybenzyl Substituent: Adds to the compound's lipophilicity and may influence its pharmacokinetic properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions. While specific details for this exact compound are not readily available, similar compounds often require careful control of reaction conditions to achieve the desired product. The synthesis may involve:
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Condensation Reactions: To form the thiazolidin-5-ylidene moiety.
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Coupling Reactions: To attach the morpholine and pyrido[1,2-a]pyrimidin-4-one components.
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Alkylation: To introduce the 4-methoxybenzyl substituent.
Biological Activities
Given its structural components, this compound could exhibit a range of biological activities, including:
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Antidiabetic Properties: Due to the thiazolidin-5-ylidene moiety.
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Analgesic/Anti-inflammatory Effects: From the morpholine ring.
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Antiviral/Anticancer Activities: Potentially contributed by the pyrimidine core.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazolidinediones | Thiazolidine ring | Antidiabetic |
| Pyrimidine Derivatives | Pyrimidine core | Antiviral/Anticancer |
| Morpholine Derivatives | Morpholine ring | Analgesic/Anti-inflammatory |
| 2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Pyrido[1,2-a]pyrimidin-4-one core, thiazolidin-5-ylidene moiety, morpholine ring | Potential multifaceted biological activities |
Future Directions
Further research is needed to fully explore the biological activities and potential applications of this compound. This includes in vitro and in vivo studies to assess its efficacy and safety.
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